5-Ethynyl-N,N-dimethylnicotinamide
Description
5-Ethynyl-N,N-dimethylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with an ethynyl (-C≡CH) group at the 5-position and a dimethylamino (-N(CH₃)₂) group at the 3-position (assuming nicotinamide’s core structure). This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the electron-withdrawing ethynyl group and the electron-donating dimethylamino substituent.
Properties
IUPAC Name |
5-ethynyl-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-4-8-5-9(7-11-6-8)10(13)12(2)3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUPUAPKVAZBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-N,N-dimethylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Esterification: Nicotinic acid undergoes esterification with methanol to form methyl nicotinate.
Aminolysis: Methyl nicotinate is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield N,N-dimethylnicotinamide.
Ethynylation: Finally, the ethynyl group is introduced to the N,N-dimethylnicotinamide through a suitable ethynylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
5-Ethynyl-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethynyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The ethynyl group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(N-Carbamoylsulfamoyl)-N,N-dimethylnicotinamide (Compound 10)
- Structure : This compound, identified in microbial degradation studies, shares the N,N-dimethylnicotinamide core but replaces the ethynyl group with a sulfamoyl-carbamoyl moiety at the 2-position.
- Reactivity: The ethynyl group in 5-ethynyl-N,N-dimethylnicotinamide may enable click chemistry or conjugation reactions, whereas the sulfamoyl group in Compound 10 is more polar and less reactive.
- Applications : Compound 10 is a degradation intermediate of the herbicide nicosulfuron, highlighting its environmental relevance .
Table 1: Substituent and Property Comparison
| Property | This compound | 2-(N-Carbamoylsulfamoyl)-N,N-dimethylnicotinamide |
|---|---|---|
| Molecular Formula | C₉H₉N₃O | C₈H₁₀N₄O₃S |
| Substituent Position | 5-ethynyl, 3-dimethylamino | 2-sulfamoyl-carbamoyl, 3-dimethylamino |
| Key Functional Groups | Ethynyl, dimethylamino | Sulfamoyl, carbamoyl, dimethylamino |
| Potential Reactivity | Click chemistry, conjugation | Hydrogen bonding, hydrolysis |
| Reported Role | Synthetic intermediate (inferred) | Herbicide degradation product |
5-Ethynyl-N,N-dimethylpyrimidin-2-amine
- Structure: This pyrimidine derivative () shares the ethynyl and dimethylamino substituents but replaces the pyridine ring with a pyrimidine (two nitrogen atoms in the ring).
- Electronic Effects: The ethynyl group’s electron-withdrawing effect may be amplified in the pyrimidine system, altering redox properties.
Table 2: Ring System Comparison
| Property | This compound | 5-Ethynyl-N,N-dimethylpyrimidin-2-amine |
|---|---|---|
| Core Ring | Pyridine (1 nitrogen) | Pyrimidine (2 nitrogens) |
| Molecular Formula | C₉H₉N₃O | C₈H₉N₃ |
| Basicity | Moderate | Higher (due to additional nitrogen) |
| Hydrogen Bond Acceptors | 3 (N, O) | 3 (N) |
N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile
- Key Differences :
- Electron Density : The nitro groups are strong electron-withdrawing groups, contrasting with the ethynyl group’s moderate electron withdrawal.
- Applications : Such nitro-aromatics are studied for optical and electrochemical properties, suggesting this compound might also exhibit unique optoelectronic behavior .
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